Pentapeptide Requirement for Caspase-2: Catalytic Efficiency Comparison (Tetrapeptide vs. Pentapeptide)
Z-VDVAD-AFC's pentapeptide (VDVAD) structure is essential for efficient caspase-2 catalysis. Structural and kinetic studies reveal that mutation of Thr-380 and Tyr-420, residues critical for recognizing the P5 (Val) position in the pentapeptide, reduces catalytic efficiency (kcat/Km) by approximately 4-fold and 40-fold, respectively, compared to wild-type caspase-2 using Ac-VDVAD-AFC as substrate [1]. This demonstrates that the P5 residue, present in Z-VDVAD-AFC but absent in standard tetrapeptide substrates like DEVD-based reagents, is a key determinant of caspase-2's unique substrate recognition. In contrast, caspase-3 and caspase-7 do not require a P5 residue for efficient cleavage [2].
| Evidence Dimension | Catalytic efficiency dependence on P5 residue recognition |
|---|---|
| Target Compound Data | Ac-VDVAD-AFC (pentapeptide) cleaved efficiently by wild-type caspase-2 (Km=25 µM, kcat=0.60 s⁻¹, kcat/Km=0.024 µM⁻¹s⁻¹) [3]. |
| Comparator Or Baseline | Caspase-2 T380A mutant (defective in P5 recognition) exhibits ~4-fold reduced catalytic efficiency; Y420A mutant exhibits ~40-fold reduced efficiency versus wild-type [1]. |
| Quantified Difference | 4-fold (T380A) and 40-fold (Y420A) reduction in catalytic efficiency relative to wild-type using pentapeptide substrate. |
| Conditions | In vitro biochemical assay with recombinant caspase-2 and mutants, using Ac-VDVAD-AFC as substrate [1][3]. |
Why This Matters
Confirms that a pentapeptide substrate is required for accurate caspase-2 activity measurement; tetrapeptide-based substrates (e.g., DEVD) will grossly underestimate or fail to detect caspase-2 activity, directly impacting experimental validity and procurement decisions.
- [1] Tang Y, Wells JA, Arkin MR. Structural and enzymatic insights into caspase-2 protein substrate recognition and catalysis. J Biol Chem. 2011;286(39):34147-34154. View Source
- [2] Bresinsky M, Strasser JM, Vallaster B, et al. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics. Cell Death Dis. 2022;13(11):959. View Source
- [3] Tang Y, Wells JA, Arkin MR. Structural and enzymatic insights into caspase-2 protein substrate recognition and catalysis. J Biol Chem. 2011;286(39):34147-34154. (Table 3: Km, kcat, kcat/Km values). View Source
